molecular formula C10H5Cl2N3 B1344563 4,8-dichloro-5H-pyrimido[5,4-b]indole CAS No. 549488-69-9

4,8-dichloro-5H-pyrimido[5,4-b]indole

Cat. No.: B1344563
CAS No.: 549488-69-9
M. Wt: 238.07 g/mol
InChI Key: NYENQGWXUPLPSV-UHFFFAOYSA-N
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Description

4,8-Dichloro-5H-pyrimido[5,4-b]indole is a heterocyclic compound with the molecular formula C10H5Cl2N3. It is characterized by the presence of chlorine atoms at the 4th and 8th positions of the pyrimido[5,4-b]indole structure.

Biochemical Analysis

Biochemical Properties

4,8-Dichloro-5H-pyrimido[5,4-b]indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA, thereby influencing gene expression and cellular functions .

Cellular Effects

The effects of this compound on cells are profound. It can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Moreover, this compound can inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, by binding to kinases, it can inhibit their activity, leading to changes in downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. There is a threshold beyond which the compound can become toxic, causing adverse effects such as organ damage and systemic toxicity. Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. For instance, it can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in DNA replication and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the cytoplasm to inhibit kinases and other signaling proteins. This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dichloro-5H-pyrimido[5,4-b]indole typically involves the chlorination of pyrimido[5,4-b]indole derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with indole under specific conditions to yield the desired compound. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimido[5,4-b]indole derivative .

Scientific Research Applications

4,8-Dichloro-5H-pyrimido[5,4-b]indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimido[4,5-b]indole: Similar in structure but with chlorine atoms at different positions.

    4,8-Dichloroquinazoline: Another heterocyclic compound with similar chlorine substitution patterns.

Uniqueness

4,8-Dichloro-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4,8-dichloro-5H-pyrimido[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENQGWXUPLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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